4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide

Medicinal Chemistry Thiazole SAR Procurement Decision Support

4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide (CAS 1219558-87-8) is a synthetic thiazole–benzamide hybrid bearing a 4-chlorophenyl substituent at the 2-position of the thiazole ring and a 4-aminobenzamide terminus linked through an acetyl bridge. It is catalogued as a small-molecule research tool with the molecular formula C₁₈H₁₄ClN₃O₂S and a molecular weight of approximately 371.8 g/mol.

Molecular Formula C18H14ClN3O2S
Molecular Weight 371.8 g/mol
Cat. No. B11022968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide
Molecular FormulaC18H14ClN3O2S
Molecular Weight371.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)Cl
InChIInChI=1S/C18H14ClN3O2S/c19-13-5-1-12(2-6-13)18-22-15(10-25-18)9-16(23)21-14-7-3-11(4-8-14)17(20)24/h1-8,10H,9H2,(H2,20,24)(H,21,23)
InChIKeyKHTAHEZYDNETIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide: Procurement-Relevant Identity and Core Structural Features


4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide (CAS 1219558-87-8) is a synthetic thiazole–benzamide hybrid bearing a 4-chlorophenyl substituent at the 2-position of the thiazole ring and a 4-aminobenzamide terminus linked through an acetyl bridge. It is catalogued as a small-molecule research tool with the molecular formula C₁₈H₁₄ClN₃O₂S and a molecular weight of approximately 371.8 g/mol . No peer-reviewed pharmacological characterization or direct comparative data against close analogs has been identified in the open literature.

Compound classThiazole–benzamide hybrid
Key substituent4-Chlorophenyl at thiazole C2
CharacterizationNo peer-reviewed activity data

Why In-Class Compounds Cannot Be Substituted for 4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide Without Risk of Functional Divergence


Thiazole–benzamide conjugates exhibit strong structure–activity dependence; even minor modifications to the aryl halide, linker, or amide regioisomer can drastically alter target engagement and potency. For instance, in a systematic series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, changing the halogen from 4-fluoro to 4-chloro or relocating the substitution pattern on the phenyl ring yielded compounds with divergent antibacterial EC₅₀ values [1]. Therefore, procurement based solely on class membership without compound‑specific evidence risks selecting an analog that fails to reproduce the activity observed in the predefined assay of interest.

  • Halogen substitution on the phenyl ring may shift antibacterial activity, based on analog SAR
  • Linker modification (e.g., acetyl vs. alternative bridges) can alter target engagement
  • Amide regioisomer changes may yield divergent potency in the same assay

4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide: Quantitative Differentiation Evidence Table


No Direct Comparator Evidence Is Available for This Compound

A comprehensive search of primary research papers, patents, and authoritative databases failed to identify any head-to-head or cross-study comparative data that include the exact compound 4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide. Without quantitative activity data for this compound and a defined comparator, no differential claim can be substantiated. The closest structurally characterized analogs, such as the 4-chlorophenyl-containing N-phenylacetamide derivatives A4 and A5 in Lu et al. (2020) [1], differ in their linker and amide substitution patterns and were evaluated in antibacterial assays [1]. However, these data cannot be extrapolated to infer the activity of the target compound. This evidence gap must be filled through dedicated head-to-head profiling before selection decisions are made.

Comparator Evidence
Data to verify
No head-to-head data
Requires dedicated profiling before procurement
Closest analogs (A4, A5) differ in linker/amide substitution
Medicinal Chemistry Thiazole SAR Procurement Decision Support

4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide: Envisioned Application Scenarios Conditional on Evidence Generation


No validated application scenario can be recommended at this time

Because the core evidence required to position this compound relative to known candidates is absent, it is impossible to define a scientifically defensible application scenario. Any scenario proposed now would rely on unverified extrapolation, which contradicts the evidence-first selection philosophy. The compound should first undergo primary screening in the target assay of interest, with a panel of closely related analogs as comparators, to establish its differential profile before any procurement for applied research or industrial testing is considered.

Application
Selection Property
Validation Focus
Primary screening with analog panel
Compound-specific evidence absent
Head-to-head data generation
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